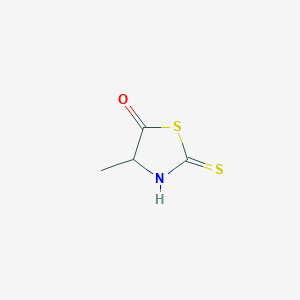

4-methyl-2-thioxo-5-Thiazolidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5NOS2 |

|---|---|

Molecular Weight |

147.2 g/mol |

IUPAC Name |

4-methyl-2-sulfanylidene-1,3-thiazolidin-5-one |

InChI |

InChI=1S/C4H5NOS2/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7) |

InChI Key |

SQTTWLPPUBDNGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)SC(=S)N1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Methyl 2 Thioxo 5 Thiazolidinone and Its Structural Analogs

Established Synthetic Pathways

Traditional methods for synthesizing 4-thiazolidinones and their analogs have been well-documented and primarily involve condensation and cyclization reactions. These pathways offer robust and reliable means to construct the core heterocyclic structure.

Condensation Reactions Facilitating Ring Formation and Elaboration

Knoevenagel condensation represents a prominent and widely utilized protocol for the synthesis of 5-ene-4-thiazolidinones. nih.gov This reaction involves the condensation of a 4-thiazolidinone (B1220212) core with an aldehyde or ketone. nih.gov The active methylene (B1212753) group at the C5 position of the thiazolidinone possesses nucleophilic character, enabling it to attack an electrophilic center and form the target ene-derivatives. nih.gov A variety of oxo-compounds, including different aldehydes and ketones, have been successfully employed in this reaction. nih.govresearchgate.net

The Knoevenagel condensation is often a crucial step in tandem or domino reactions, where the resulting 5-ene-thiazolidinones act as intermediates in the synthesis of more complex fused heterocyclic systems. nih.gov For instance, the reaction of 3-alkyl(aryl)rhodanines with bis-(trimethylsilyl)formamide can lead to dimerization and the formation of bis-(3-R-rhodaninyl-5)methinoxynes. nih.gov

Interactive Table: Examples of Knoevenagel Condensation for Thiazolidinone Synthesis

| Aldehyde/Ketone | Thiazolidinone Core | Product | Reference |

| Aromatic Aldehydes | 2,4-Thiazolidinedione (B21345) | 5-Arylidenyl-2,4-thiazolidinedione | researchgate.net |

| Isatins | Thiazolidinone | 5-(Isatin-3-ylidene)thiazolidinone | nih.gov |

| Dicarbonyl Compounds | 4-Thiazolidinone | Unfused heterocycles with two thiazolidinone fragments | nih.gov |

Cyclization Reactions Involving Precursors such as Schiff's Bases, α-Halo Carbonyl Compounds, and Thioureas

The cyclization of various precursors is a fundamental approach to constructing the thiazolidinone ring. One common method involves the reaction of thiourea (B124793) with an α-halo carbonyl compound. vulcanchem.com For the synthesis of 4-methyl-2-thioxo-5-thiazolidinone specifically, a methylated α-halocarbonyl reagent would be required to introduce the methyl group at the C4 position. vulcanchem.com Another established route involves the reaction of thioureas with thioglycolic acid, which can be catalyzed by a protic acid to directly yield the rhodanine (B49660) skeleton. isfcppharmaspire.comresearchgate.netsci-hub.se

Schiff bases, formed from the condensation of primary amines and aldehydes or ketones, are versatile intermediates in the synthesis of 4-thiazolidinones. researchgate.netumsida.ac.idnih.govjmchemsci.com The reaction of a Schiff base with thioglycolic acid is a widely employed method for synthesizing 4-thiazolidinone derivatives. umsida.ac.idjmchemsci.comresearchgate.net This reaction proceeds through the attack of the sulfur nucleophile from thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization with the elimination of a water molecule. researchgate.net

Interactive Table: Cyclization Reactions for Thiazolidinone Synthesis

| Precursor 1 | Precursor 2 | Product | Catalyst/Conditions | Reference |

| Thiourea | α-Halo Carbonyl Compound | Thiazolidinone | - | vulcanchem.com |

| Thiourea | Thioglycolic Acid | Rhodanine | Protic Acid | researchgate.netsci-hub.se |

| Schiff Base | Thioglycolic Acid | 4-Thiazolidinone | Anhydrous ZnCl2, Reflux | umsida.ac.idresearchgate.net |

| Aromatic Amine | Carbon Disulfide, Chloroacetic Acid | 2-Thioxo-thiazolidin-4-one | NH4OH | nih.gov |

Innovations in Green Chemistry and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methodologies. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. researchgate.netsruc.ac.ukkcl.ac.uk These advantages include significantly shorter reaction times, higher yields, and often cleaner reactions with easier work-up procedures. researchgate.netsruc.ac.uknih.gov

The application of microwave irradiation has been successfully employed in the synthesis of various thiazolidinone derivatives. researchgate.netsruc.ac.ukkcl.ac.uk For example, a one-pot, three-component reaction for the synthesis of thiazolidinone derivatives from benzaldehyde, thiosemicarbazide, and maleic anhydride (B1165640) has been developed under microwave irradiation in the presence of a heterogeneous catalyst. researchgate.netnih.gov Similarly, the Knoevenagel condensation and alkylation reactions to produce 3-substituted 5-arylidenerhodanines have been efficiently carried out in a sequential one-pot, two-step process under microwave-assisted conditions. nih.gov The synthesis of rhodamine-derived imines has also been shown to be more efficient under microwave irradiation, resulting in higher yields and shorter reaction times compared to classical heating. nih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidinones

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of Thiazolidinones from Schiff bases | 9-12 hours, Lower Yield | 5-10 minutes, Higher Yield | umsida.ac.id |

| Synthesis of Rhodamine Hydrazide | Longer reaction time, Lower yield | Shorter reaction time, Higher yield | nih.gov |

| Knoevenagel Condensation | - | High yields, Short reaction time | nih.gov |

Solvent-Free Methodologies, including Grindstone Chemistry

Solvent-free synthesis and mechanochemistry, particularly the grindstone technique, represent a significant advancement in green chemistry by eliminating or drastically reducing the use of volatile and often toxic organic solvents. orientjchem.org This approach not only minimizes environmental impact but can also lead to improved reaction rates and yields.

Grindstone chemistry, which involves the grinding of reactants together in a mortar and pestle, has been successfully applied to the synthesis of heterocyclic compounds. orientjchem.org While some literature reports the use of a catalyst like p-TSA in grindstone Biginelli reactions, recent developments have focused on achieving these syntheses under completely solvent- and catalyst-free conditions. orientjchem.org This methodology is considered environmentally benign as it completely avoids the use of any solvent. orientjchem.org

Nanoparticle-Catalyzed Synthetic Routes

The use of nanocatalysts in organic synthesis is a rapidly growing area of research that aligns with the principles of green chemistry. researchgate.netajgreenchem.com Nanocatalysts offer several advantages, including high surface-to-volume ratios, a large number of active sites, excellent selectivity, and the potential for easy recovery and recyclability. researchgate.netajgreenchem.com

In the context of thiazolidinone synthesis, various nanocatalysts have been explored to enhance reaction efficiency and promote environmentally friendly conditions. For instance, a Co/Al hydrotalcite-based heterogeneous catalyst has been used for the oxidative cyclocondensation of benzyl (B1604629) alcohols, anilines, and thioglycolic acid to produce 4-thiazolidinones. epa.gov Another example is the use of a Fe3O4 nanocatalyst modified with metal ions for the synthesis of rhodanine or thiazolidine-2,4-dione. researchgate.net The development of such nanocatalysts offers a promising pathway for the sustainable production of these important heterocyclic compounds. ajgreenchem.com

Multi-Component Reactions (MCRs) in the Construction of Thiazolidinone Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate complex molecules from simple precursors. tandfonline.comnih.gov

For the synthesis of the 2-thioxo-4-thiazolidinone (also known as rhodanine) core, a common MCR approach involves the reaction of an amine, carbon disulfide, and an α-halo-substituted carboxylic acid derivative, such as ethyl chloroacetate (B1199739). bohrium.com This method, a variation of the dithiocarbamate (B8719985) method, provides a straightforward route to the rhodanine scaffold. nih.gov For instance, the reaction between primary amines, carbon disulfide, and ethyl chloroacetate can yield rhodanine-oxindole derivatives in a one-pot, four-component reaction. bohrium.com Another MCR strategy for creating thiazolidinone derivatives involves the one-pot reaction of thioxoquinazolinone with ethyl chloroacetate and various aromatic aldehydes. tandfonline.com

While these methods are effective for the general rhodanine skeleton, the synthesis of the specific compound this compound would typically involve cyclization of N-substituted thiourea with an appropriate three-carbon backbone, although specific MCRs for this exact methylated variant are less commonly detailed in broad reviews. More often, MCRs are employed to construct the core ring, which is then further modified.

Advanced Derivatization Strategies for the 2-Thioxo-4-Thiazolidinone Core

The 2-thioxo-4-thiazolidinone scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups at several positions to modulate its chemical and biological properties. Key sites for derivatization include the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5).

Strategic Substitutions at the Nitrogen (N-3) Position, encompassing N-Alkylation and N-Glycosylation

The nitrogen atom at the N-3 position of the thiazolidinone ring is a common site for substitution, enabling the introduction of a wide array of functionalities through N-alkylation and N-glycosylation.

N-Alkylation: This process involves the attachment of alkyl groups to the N-3 nitrogen. A series of (5Z) 5-arylidene 2-thioxo-1,3-thiazolidin-4-one derivatives bearing a [4-(3-aminopropyl)piperazin-1-yl]propyl side chain at the N-3 position were synthesized using a solution-phase protocol assisted by microwave heating. eurekaselect.com This multi-step synthesis highlights the feasibility of introducing complex side chains to the rhodanine core. eurekaselect.com

N-Glycosylation: This involves the attachment of sugar moieties to the N-3 position, which can significantly alter the molecule's properties. For example, 5-arylidene-2-thioxo-4-thiazolidinones react with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in acetone (B3395972) with aqueous potassium hydroxide (B78521) to yield the corresponding N-glycosylated derivatives. nih.gov This reaction has been successfully applied to various 5-arylidene and 5-cycloalkylidene rhodanines. nih.gov

Functionalization and Modification at the Carbonyl (C-5) Position, particularly 5-Arylidene Derivates

The active methylene group at the C-5 position is highly reactive and readily undergoes condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to form 5-arylidene derivatives. nih.govtandfonline.comtandfonline.combohrium.com This reaction is one of the most widely used modifications for this scaffold. nih.gov

The Knoevenagel condensation of rhodanines (including 2-thioxo-4-thiazolidinone) with various aromatic aldehydes is a cornerstone for creating a diverse library of 5-arylidene derivatives. tandfonline.comtandfonline.commdpi.com These reactions are often facilitated by catalysts and can be performed under various conditions, including conventional heating, microwave irradiation, and green chemistry protocols. bohrium.comtandfonline.comtandfonline.commdpi.com Environmentally friendly methods have been developed using catalysts like Na2SO3 in ethanol (B145695), L-proline-based deep eutectic solvents, or even catalyst-free grinding methods. bohrium.comnih.govtandfonline.com Microwave-assisted synthesis has also proven effective, often leading to shorter reaction times and improved yields. eurekaselect.commdpi.com

The choice of aromatic aldehyde allows for the introduction of a vast array of substituents on the arylidene moiety, which is crucial for tuning the molecule's properties. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Rhodanine | Piperonaldehyde | n-Propylamine, Microwave (80°C) | (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 79% | mdpi.com |

| Rhodanine | 4-Hydroxy-3-methoxybenzaldehyde | n-Propylamine, Microwave (80°C) | (5Z)-5-((4-hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one | 80% | mdpi.com |

| Rhodanine | 3-Hydroxy-4-methoxybenzaldehyde | L-proline/Glycerol DES, 60°C | 5-((3-hydroxy-4-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one | 92% | nih.gov |

| Rhodanine | 2-Naphthaldehyde | L-proline/Glycerol DES, 60°C (24h) | 5-(naphthalen-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 85% | nih.gov |

| Rhodanine | Various aromatic aldehydes | Na2SO3, Ethanol | 5-Arylidene rhodanine derivatives | Not specified | bohrium.com |

Rational Design of Hybrid Molecules and Scaffold Conjugation

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (biologically active moieties) into a single hybrid molecule. This approach aims to create new chemical entities with potentially enhanced activity, better efficacy, or improved safety profiles compared to the parent compounds. nih.govmdpi.com The 2-thioxo-4-thiazolidinone scaffold is a popular component in the design of such hybrids. nih.govmdpi.comrsc.orgrsc.orgresearchgate.net

Indole (B1671886) Hybrids: The indole nucleus is a prominent heterocyclic structure found in many bioactive molecules. mdpi.com Hybrid molecules linking the 4-thiazolidinone and indole scaffolds have been synthesized and investigated. mdpi.commdpi.comnih.gov For example, a series of 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester derivatives were synthesized via the Knoevenagel reaction. mdpi.comnih.gov

Pyrazole Hybrids: Pyrazole is another important heterocycle in medicinal chemistry. The synthesis of pyrazole-thiazolidinone conjugates has been achieved through various methods. nih.govresearchgate.netresearchgate.net One approach involves the Knoevenagel reaction of pyrazoline-isatines with 2-thioxo-4-thiazolidinone. nih.gov Another method is the dithiocarbamate method, where 3-phenyl-5-aminopyrazole reacts with carbon disulfide and subsequently with ethyl 2-bromoacetate, followed by Knoevenagel reaction to introduce arylidene groups at the C-5 position. nih.gov

Coumarin (B35378) Hybrids: Coumarins are a class of compounds known for their diverse biological activities. nih.govmdpi.commdpi.com The synthesis of coumarin-thiazolidinone hybrids often involves creating a Schiff base from a coumarin derivative, which then reacts with thioglycolic acid to form the thiazolidinone ring. nih.govmdpi.com

Benzothiazole (B30560) Hybrids: Benzothiazole is a privileged scaffold in drug discovery. nih.govrsc.orgrsc.orgresearchgate.net A facile, one-pot synthesis of benzothiazole–triazole and thiazolidinone-appended benzothiazole–triazole hybrids has been reported, demonstrating a molecular hybridization approach to combine these three pharmacophores. nih.govrsc.orgrsc.org

Thiopyrano[2,3-d]thiazole Hybrids: Fused heterocyclic systems like thiopyrano[2,3-d]thiazoles can be synthesized from 2-thioxo-4-thiazolidinone derivatives. The hetero-Diels-Alder reaction of 5-arylidene-4-thioxo-2-thiazolidinones with dienophiles like 1,4-naphthoquinone (B94277) leads to the formation of these complex fused structures. nih.govnih.gov This strategy effectively planarizes and expands the molecular scaffold. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Thioxo 4 Thiazolidinone Derivatives

Exploration of the Nucleophilic Reactivity of the C-5 Methylene (B1212753) Group

The methylene group at the C-5 position of the 2-thioxo-4-thiazolidinone ring is flanked by a carbonyl group (at C-4) and a thiocarbonyl group (at C-2), which significantly increases the acidity of its protons. This makes the C-5 carbon a potent nucleophile, particularly after deprotonation by a base. researchgate.net This nucleophilic character is the basis for one of the most fundamental reactions involving this scaffold: the Knoevenagel condensation. nih.govnih.gov

In this reaction, the active methylene group attacks an electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of 5-ylidene or 5-arylidene derivatives. researchgate.netnih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, in a suitable solvent like ethanol (B145695) or glacial acetic acid. nih.govnih.gov The reactivity in Knoevenagel condensations can vary depending on the substituents on the thiazolidinone core; for instance, rhodanines (2-thioxo-4-thiazolidinones) are generally more reactive than 2,4-thiazolidinediones. nih.gov Aromatic aldehydes tend to give higher yields compared to aliphatic aldehydes and ketones. nih.gov

The reaction can be performed under various conditions, including conventional heating, microwave irradiation, and using green catalysts like baker's yeast, highlighting its versatility. researchgate.netresearchgate.netrsc.org

Table 1: Examples of Knoevenagel Condensation Reactions at the C-5 Methylene Group

| Reactant 1 (Thiazolidinone Core) | Reactant 2 (Carbonyl Compound) | Catalyst/Conditions | Product | Reference(s) |

| Thiazolidine-2,4-dione | Aromatic Aldehydes | Piperidine, Ethanol, Reflux | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |

| 2-Thioxo-4-thiazolidinone (Rhodanine) | Isatin (B1672199) | Water, Uncatalyzed | Isatin-thiazolidinone conjugates | nih.gov |

| Thiourea (B124793), Chloroacetic Acid | Aromatic Aldehydes | Microwave Irradiation, Solvent-free | 5-Arylidene-2-imino-4-thiazolidinones | researchgate.net |

| 2,4-Thiazolidinedione (B21345) | Aromatic Aldehydes | Baker's Yeast | 5-Arylidene-2,4-thiazolidinediones | rsc.org |

| Rhodanine-3-acetic acid | Thiophenecarboxaldehyde | Anhydrous Sodium Acetate, Glacial Acetic Acid | Thiophene fused N-substituted thiazolidine-2,4-diones | researchgate.net |

Characterization of Exocyclic Double Bond Chemistry at C-5, including Michael Acceptor Properties

The Knoevenagel condensation products, 5-ene-4-thiazolidinones, possess an exocyclic double bond at the C-5 position. This double bond is conjugated with the C-4 carbonyl group, making the β-carbon of the double bond electrophilic. This structural feature allows the molecule to act as a Michael acceptor, a property that is central to many of its subsequent reactions and has been noted for its relevance in biological interactions. nih.gov

These compounds can undergo 1,4-conjugate addition (Michael addition) with various nucleophiles, particularly thiols (thia-Michael reaction). nih.govnih.gov This reactivity has been extensively studied, as it can lead to the formation of new carbon-sulfur bonds and more complex molecular architectures. The thia-Michael addition is often reversible, especially under basic conditions, and can be influenced by pH. nih.govmdpi.com The efficiency of the reaction is also dependent on the nature of the Michael acceptor, with acrylates generally reacting faster than acrylamides. nih.gov

The characterization of 5-arylidene-4-thiazolidinones as potent Michael acceptors is significant, though it also leads to their classification as potential Pan-Assay Interference Compounds (PAINS) in drug discovery screenings due to their capacity for non-specific covalent interactions. nih.gov

Table 2: Michael Addition Reactions at the C-5 Exocyclic Double Bond

| Michael Acceptor (5-ene-4-thiazolidinone) | Michael Donor (Nucleophile) | Conditions | Product Type | Reference(s) |

| 5-Arylidene-4-thiazolidinones | Thiols | Basic pH | Thia-Michael Adduct | nih.govnih.gov |

| α-Cyano-cinnamonitrile derivatives | 2-Imino-4-oxo-thiazolidine | Not specified | 1:1 Adduct (intermediate) | nih.gov |

| Aldehyde, Malononitrile, 2,4-Thiazolidinedione | Piperidine | Four-component reaction | Dihydrothiophene derivatives | nih.gov |

Interconversion Reactions of the Thioxo Group, such as Thioxo to Oxo and Thioxo to Thione Conversions

The thioxo group at the C-2 position is another key site for chemical transformations. One of the most significant reactions is its conversion to an oxo group, transforming a 2-thioxo-4-thiazolidinone derivative into the corresponding 2,4-thiazolidinedione. This thioxo-to-oxo interconversion can be achieved by treatment with reagents like bromine. oup.com This transformation is valuable as it allows for the synthesis of different classes of thiazolidinone derivatives from a common precursor.

The thioxo group also allows the molecule to exist in thione-thiol tautomeric forms. researchgate.net While the thione form is generally predominant, the thiol tautomer can participate in certain reactions. The inherent "thione" character is fundamental to the rhodanine (B49660) structure and its derivatives. sysrevpharm.org

Furthermore, the sulfur atom of the thioxo group can be a target for oxidation. For example, oxidation with hydrogen peroxide in acetic acid can yield sulfones. researchgate.net

Table 3: Interconversion and Reactions of the C-2 Thioxo Group

| Starting Material | Reagent(s) | Transformation | Product | Reference(s) |

| 5-Substituted 2-Thioxo-4-thiazolidinones | Bromine | Thioxo to Oxo | 5-Substituted 2,4-Thiazolidinediones | oup.com |

| 2,4-Thiazolidinediones | Hydrogen Peroxide, Acetic Acid | Oxidation | Sulfones | researchgate.net |

| 2-Thioxoimidazolidin-4-one | - | Tautomerism Study | Thione/Thiol and Keto/Enol forms | researchgate.net |

Analysis of Advanced Functional Group Interconversions and Complex Transformations

Beyond the primary reactions at the C-5 methylene and C-2 thioxo groups, 2-thioxo-4-thiazolidinone derivatives serve as building blocks for more complex heterocyclic systems through advanced functional group interconversions and tandem reactions. nih.gov

For example, highly reactive 4-thioxo-thiazolidinones can react with ketones in the presence of monoethanolamine to form fused thiopyrano[2,3-d] nih.govresearchgate.netthiazoles. nih.gov Multicomponent reactions are another powerful strategy to build molecular complexity in a single step. A one-pot reaction involving isatin derivatives, rhodanine, and secondary amines can produce novel isatin-thiazolidinone conjugates. nih.gov Similarly, a three-component reaction of primary amines, isothiocyanates, and 1,2-diaza-1,3-dienes has been used to synthesize 2-iminothiazolidin-4-ones. nih.gov

These advanced transformations demonstrate the utility of the 2-thioxo-4-thiazolidinone scaffold as a versatile intermediate in diversity-oriented synthesis, enabling the creation of complex and pharmacologically relevant molecules. nih.gov

Table 4: Examples of Advanced and Complex Transformations

| Thiazolidinone Derivative | Reagents | Reaction Type | Product | Reference(s) |

| 4-Thioxo-thiazolidin(thi)one-2 | Ketones, Monoethanolamine | Condensation/Cyclization | Thiopyrano[2,3-d] nih.govresearchgate.netthiazoles | nih.gov |

| Rhodanine | Isatin derivatives, Secondary amines, MgO nanoparticles | One-pot multicomponent reaction | Isatin-thiazolidinone conjugates | nih.gov |

| Amino acids (e.g., L-tyrosine) | CS₂, aq. Ammonia, Sodium Chloroacetate (B1199739), HCl/POCl₃ | Multi-step synthesis | Amino acid-incorporated 2-thioxo-thiazolidine-4-ones | researchgate.net |

| Aromatic amines, CS₂, Chloroacetic acid | NH₄OH, then CH₃CN under basic conditions | Condensation/Further reaction | 2-Thioxo-3N-aryl-5-[thiazol-2-ylidene]thiazolidin-4-one derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

¹H NMR: In the ¹H NMR spectrum, the protons of the 4-methyl-2-thioxo-5-thiazolidinone would exhibit characteristic signals. The methyl (CH₃) protons would likely appear as a doublet, coupled to the proton at the C4 position. The methine proton (CH) at C4 would, in turn, appear as a quartet. The methylene (B1212753) protons (CH₂) at the C5 position are expected to appear as a singlet, though they can sometimes show more complex splitting depending on the molecular conformation. nih.gov The N-H proton typically presents as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the thiocarbonyl carbon (C=S), the carbonyl carbon (C=O), the methine carbon at C4, the methylene carbon at C5, and the methyl carbon. Based on data for related thiazolidinone structures, the C=S carbon is the most deshielded, appearing at a high chemical shift, followed by the C=O carbon. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the C4-H and the methyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to its attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for instance, between the C4-H proton and the C5 and C=O carbons, confirming the connectivity of the molecular backbone. bmrb.ioscielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related thiazolidinone structures.

| Atom | Technique | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |

|---|---|---|---|

| -CH₃ | ¹H NMR | ~1.2 - 1.5 | Doublet (d) |

| C4-H | ¹H NMR | ~4.0 - 4.5 | Quartet (q) |

| C5-H₂ | ¹H NMR | ~3.8 - 4.2 | Singlet (s) |

| N-H | ¹H NMR | Broad singlet | Singlet (s) |

| -CH₃ | ¹³C NMR | ~15 - 20 | |

| C4 | ¹³C NMR | ~40 - 50 | |

| C5 | ¹³C NMR | ~35 - 45 | |

| C=O | ¹³C NMR | ~170 - 175 | |

| C=S | ¹³C NMR | ~195 - 205 |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. For related thiazolidinone derivatives, the carbonyl (C=O) group of the lactam ring shows a strong stretching vibration band typically in the range of 1700-1720 cm⁻¹. nih.govresearchgate.net Other expected vibrations include the N-H stretch, C-H stretches for the methyl and methylene groups, and the C=S thiocarbonyl stretch.

Table 2: Predicted FT-IR Absorption Bands for this compound Note: Values are based on data from related thiazolidinone structures. nih.govresearchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3100 - 3300 (broad) |

| C-H (aliphatic) | Stretching | ~2850 - 3000 |

| C=O (lactam) | Stretching | ~1700 - 1720 |

| C=S (thiocarbonyl) | Stretching | ~1200 - 1250 |

| C-N | Stretching | ~1350 - 1450 |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazolidinone derivatives exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions associated with the chromophores in the ring, primarily the carbonyl (C=O) and thiocarbonyl (C=S) groups. For rhodanine-based compounds, absorption bands can be observed, with one strong band typically below 300 nm and a weaker band at a higher wavelength, which can be attributed to these electronic transitions. nih.gov The exact position of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₄H₅NOS₂. HRMS analysis would aim to detect the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and measure its mass-to-charge ratio (m/z) to four or more decimal places. This experimental mass can then be compared to the calculated theoretical mass, with a match within a few parts per million (ppm) confirming the molecular formula. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

**Table 3: Crystallographic Data for the Parent Compound Rhodanine (B49660) (C₃H₃NOS₂) ** Data from a study on the parent rhodanine ring. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.02 |

| b (Å) | 7.67 |

| c (Å) | 7.28 |

| β (°) | 102.63 |

| Molecules per unit cell (Z) | 4 |

Advanced Microscopic and Elemental Composition Analysis (e.g., Scanning Electron Microscopy, SEM; Energy Dispersive X-ray Analysis, EDX)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are complementary techniques used to study the surface morphology and elemental composition of a material. SEM would provide high-resolution images of the crystalline form of this compound, revealing details about its shape, size, and surface texture. Coupled with SEM, EDX analysis would perform an elemental mapping of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The EDX detector would identify and quantify the elements, confirming the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) in the expected ratios, thereby corroborating the compound's identity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of 4-methyl-2-thioxo-5-thiazolidinone. These studies provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable. researchgate.net

For related thioxoimidazolidinone derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have shown that the HOMO is typically localized over the more electron-rich portions of the molecule, including the sulfur atoms, while the LUMO is distributed across the π-conjugated system. researchgate.net The energy gap for these related structures is calculated to be around 3.9-4.0 eV. researchgate.net This value indicates a significant degree of stability but also points to the possibility of charge transfer within the molecule, a property that is essential for many biological and chemical interactions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are targets for nucleophiles.

In studies of similar heterocyclic compounds, the MEP map reveals that the most negative potential is concentrated around the oxygen and sulfur atoms of the carbonyl and thioxo groups, respectively. researchgate.net These sites are therefore the most likely to interact with electrophiles or engage in hydrogen bonding. The regions around the hydrogen atoms of the ring and substituents are generally areas of positive potential. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, based on DFT, provide a quantitative measure of reactivity and stability. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

The following table presents representative data for related imidazolin-4-one derivatives, illustrating the typical values obtained from such analyses. researchgate.net

| Compound | E HOMO (eV) | E LUMO (eV) | ΔE Gap (eV) | Ionization Potential (IP) | Electron Affinity (EA) | Hardness (η) | Electrophilicity (ω) |

| Compound 2a | -5.312 | -1.572 | 3.74 | 5.312 | 1.572 | 1.87 | 3.442 |

| Compound 2b | -5.385 | -1.583 | 3.802 | 5.385 | 1.583 | 1.901 | 3.484 |

| Compound 2c | -5.413 | -1.673 | 3.74 | 5.413 | 1.673 | 1.87 | 3.659 |

| Data derived from studies on 3-alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one derivatives. researchgate.net |

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For instance, in the analysis of related thiazole (B1198619) derivatives, calculated vibrational spectra show good agreement with experimentally recorded spectra, aiding in the assignment of vibrational modes to specific bonds and functional groups. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts are calculated and correlated with experimental values, providing robust structural confirmation. nih.gov

Evaluation of Non-Linear Optical (NLO) Properties, including Dipole Moment, Polarizability (α), and Hyperpolarizability (β, γ)

Molecules with large delocalized π-electron systems and significant charge separation often exhibit non-linear optical (NLO) properties, making them candidates for materials used in optoelectronics. researchgate.net The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

The table below shows calculated dipole moment values for related compounds, which are a prerequisite for NLO activity. researchgate.net

| Compound | Dipole Moment (μ) in Debye |

| Compound 1a | 6.784 |

| Compound 1b | 6.584 |

| Compound 1c | 6.741 |

| Data derived from studies on 5-dimethylaminomethylene-3-alkyl-2-thioxoimidazolidin-4-ones. researchgate.net |

Conformational Analysis and Molecular Stability Studies (e.g., Natural Bond Orbital Analysis, NBO; Hirshfeld Surface Analysis; Reduced Density Gradient, RDG)

Conformational Analysis: Thiazolidinone derivatives can exist in different spatial arrangements or conformations. Theoretical conformational analysis, often performed using DFT, helps identify the most stable conformer (the global minimum structure) by calculating the relative energies of different isomers. For substituted thiazolidin-4-ones, studies have shown that the molecule often adopts an exo conformation, with specific double bonds in either E or Z configurations, and these theoretical findings are typically in good agreement with 2D-NMR experimental data. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular bonding and stabilization energies. It examines charge delocalization between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. In studies of related thiazole structures, NBO analysis confirms the occurrence of intramolecular charge transfer (ICT) by quantifying the delocalization energies, which contribute significantly to molecular stability. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling, particularly molecular docking, is a powerful tool used to predict the binding orientation and affinity of a small molecule to the active site of a biological target, such as a protein or enzyme. Thiazolidinone scaffolds are known to possess a wide range of biological activities, and docking studies are crucial for elucidating their mechanism of action at the molecular level. mdpi.comnih.govsysrevpharm.org

For various thiazolidinone derivatives, docking simulations have been performed against targets like cyclooxygenase (COX) enzymes, dihydrofolate reductase (DHFR), and various kinases. nih.govmdpi.comresearchgate.net These studies identify key amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the thiazolidinone molecule, providing a rationale for its inhibitory activity. mdpi.comsemanticscholar.org For example, docking studies of 5-methylthiazole-thiazolidinone conjugates against COX-1 revealed that the residue Arg120 was critical for binding and activity. mdpi.com Such insights are invaluable for the rational design of new, more potent and selective drug candidates. semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. samipubco.com This method is widely used to predict the binding mode and affinity of a ligand, providing insights into the interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. samipubco.comamazonaws.com

In the context of 4-thiazolidinone (B1220212) derivatives, molecular docking has been instrumental in identifying potential biological targets and understanding the structural basis of their activity. samipubco.comamazonaws.com Studies have shown that these compounds can interact with a variety of protein targets. For instance, derivatives of the 2-thioxo-4-thiazolidinone core have been investigated as potential inhibitors of enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions. samipubco.comnih.govnih.gov

One study focused on derivatives of 3-ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one as potential anticancer agents by targeting the C-KIT Tyrosine kinase (PDB ID: 1T46). samipubco.com The docking results for one of the most promising ligands, 3-Ethyl-5-(4-trifluoromethyl-benzylidene)-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one, revealed a low binding affinity score, indicating a strong and favorable interaction with the protein's binding pocket. samipubco.com The analysis identified numerous favorable interactions, highlighting the specific amino acid residues involved in the binding. samipubco.com

Similarly, another investigation explored 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives as antimicrobial agents. nih.gov Molecular docking was used to identify potential molecular targets, such as the enzyme MurB, which is involved in bacterial cell wall synthesis. nih.gov The studies successfully predicted the binding modes of these compounds within the active site of the target protein. nih.gov

The general approach in these studies involves preparing the protein structure by removing water molecules and adding polar hydrogens, preparing the ligand structures, and then using software like AutoDock to perform the docking calculations. samipubco.comamazonaws.com The results are then analyzed to identify the best binding poses based on scoring functions, which estimate the binding free energy. samipubco.com

| Ligand Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one | Human Serum Albumin | -3.69 | Asn295, Lys436, Lys444 | semanticscholar.org |

| 3-Ethyl-5-(4-trifluoromethyl-benzylidene)-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one | C-KIT Tyrosine Kinase (1T46) | -9.8 | Not specified in abstract | samipubco.com |

| 4-oxo-2-thioxo-thiazolidinone derivative 9 | NLRP3 | Not specified in abstract | Direct inhibitor | nih.gov |

Table 1: Examples of Molecular Docking Studies on 4-Thiazolidinone Derivatives.

These simulations are crucial for structure-based drug design, allowing researchers to rationally modify the scaffold to enhance binding affinity and selectivity for a specific biological target. samipubco.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the complex over time. nih.gov MD simulations are used to assess the stability of the docked ligand-protein complex and to refine the binding poses obtained from docking. nih.govresearchgate.net By simulating the complex in a physiological environment (e.g., in water at a specific temperature and pressure), researchers can observe how the interactions evolve, providing a more accurate picture of the binding event.

For thiazolidinone derivatives, MD simulations have been employed to validate docking results and to ensure that the predicted binding mode is stable. nih.gov A study on 2-thioxothiazolidin-4-one derivatives designed as HIV-1 entry inhibitors targeting gp41 used both molecular docking and MD simulations. nih.gov The simulations were crucial to investigate the stability of the chemical interactions between the designed ligands and the gp41 protein. nih.gov The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site. vulcanchem.com

In a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were combined with docking to verify the effectiveness of different interaction fields and to aid in the development of highly potent inhibitors. nih.gov Similarly, MD simulations of a 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide complexed with the kinase DYRK1A showed stable binding over a 100 ns simulation, with an RMSD of less than 2 Å. vulcanchem.com This stability was maintained by key interactions, such as a hydrogen bond between the pyridine (B92270) nitrogen and the amino acid Glu239, and a thioxo S-π interaction. vulcanchem.com

These dynamic studies provide critical information on the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the long-range effects of binding, which are essential for the rational optimization of lead compounds. nih.govvulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., Comparative Molecular Field Analysis - CoMFA, Comparative Molecular Similarity Indices Analysis - CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

Among the most powerful 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods correlate the 3D steric and electrostatic fields (and other fields like hydrophobic and hydrogen bond donor/acceptor in CoMSIA) of a set of aligned molecules with their biological activities. nih.gov

QSAR studies have been extensively applied to various series of 4-thiazolidinone derivatives to understand the structural requirements for their diverse biological activities, including as anticancer and anti-inflammatory agents. researchgate.netnih.gov For example, CoMFA and CoMSIA studies were performed on a series of 2,4-thiazolidinedione (B21345) derivatives as aldose reductase (ALR2) inhibitors. nih.gov The resulting models showed high statistical significance, with q² values of 0.773 for CoMFA and 0.817 for CoMSIA, indicating good predictive ability. nih.gov The contour maps generated from these models provided valuable insights: they indicated that introducing a bulky group at a specific position (the R-substituent) would likely increase the inhibitory activity. nih.gov

| QSAR Model | Compound Series | Biological Activity | q² | r² | Key Findings | Reference |

| CoMFA | 2,4-thiazolidinediones | Aldose Reductase Inhibition | 0.773 | 0.981 | A large volume group at the R-substituent increases activity. | nih.gov |

| CoMSIA | 2,4-thiazolidinediones | Aldose Reductase Inhibition | 0.817 | 0.979 | A large volume group at the R-substituent increases activity. | nih.gov |

| CoMFA | 3-cyano-2-imino-1,2-dihydropyridines | Anticancer (HT-29) | 0.70 | Not specified | Model used to design new potential inhibitors. | nih.gov |

| CoMSIA | 3-cyano-2-imino-1,2-dihydropyridines | Anticancer (HT-29) | 0.639 | Not specified | Model used to design new potential inhibitors. | nih.gov |

Table 2: Examples of QSAR, CoMFA, and CoMSIA Studies. (q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient.)

These 3D-QSAR studies generate contour maps that visually represent the regions where modifications to the molecular structure would lead to a favorable or unfavorable effect on biological activity. Green contours, for instance, might indicate areas where bulky substituents are favored, while red contours might show regions where they are disfavored. This graphical information is extremely valuable for medicinal chemists to guide the synthesis of new derivatives with improved potency. nih.gov

Mechanistic Biological Studies and Structure Activity Relationship Sar at the Molecular Level Excluding Clinical Outcomes and Safety

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 2-thioxo-4-thiazolidinone have been identified as potent modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor crucial for regulating lipid and glucose metabolism. rhhz.net The interaction of these compounds with PPARγ is a key mechanism underlying some of their biological effects. mdpi.comresearchgate.net

Research has demonstrated that the 2-thioxo-4-thiazolidinone scaffold can serve as a basis for developing potent PPARγ ligands. rhhz.net For instance, a series of unsaturated 2-thioxo-4-thiazolidinone derivatives were designed and synthesized, showing strong binding activities to the PPARγ ligand-binding domain. Structure-activity relationship (SAR) analysis revealed that hydrophobic substitutions on the phenyl ring, particularly at the ortho- or meta-positions, were beneficial for binding affinity. rhhz.net Molecular fitting studies suggest that these compounds may adopt different binding modes within the PPARγ ligand-binding pocket compared to conventional agonists like Rosiglitazone. rhhz.net

Specific 4-thiazolidinone (B1220212) derivatives, such as Les-2194, Les-3377, and Les-3640, have been shown to exert their cytotoxic effects in human squamous carcinoma (SCC-15) cells primarily through the PPARγ pathway. researchgate.netnih.gov Studies using siRNA to silence the PPARγ gene protected the cancer cells from the cytotoxic effects of these compounds, confirming the receptor's involvement. researchgate.netnih.gov These findings suggest that the compounds act as PPARγ agonists. nih.gov Similarly, other novel hybrids, Les-4368 and Les-4370, demonstrated effects on colorectal adenocarcinoma cells that involved changes in the mRNA expression of PPARγ-related genes. dntb.gov.ua

Table 1: PPARγ Binding Affinity of Selected 2-Thioxo-4-thiazolidinone Derivatives

| Compound | Kᵢ (nmol/L) | Reference |

|---|---|---|

| 18 | 12.15 | rhhz.net |

| 38 | 14.46 | rhhz.net |

Kᵢ represents the inhibition constant, indicating the concentration required to produce half-maximum inhibition.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during hyperglycemic conditions. nih.gov Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications. The 4-thiazolidinone scaffold has been explored for its potential to inhibit aldose reductase. nih.govsemanticscholar.org

Studies on 4-thiazolidinone derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety showed that substitutions on the thiazolidinone ring are crucial for activity. While 5-nonsubstituted derivatives were inactive, the introduction of a methyl group at the 5-position resulted in significant inhibitory activity. nih.gov In a different series of compounds, hybrids of 2,4-thiazolidinedione (B21345) incorporating a benzothiazole (B30560) heterocycle were developed as potent aldose reductase inhibitors. semanticscholar.org Kinetic studies confirmed that the most active hybrid, compound 8b, inhibits human aldose reductase in a non-competitive manner. semanticscholar.org

SAR analysis of 5-benzylidene-2,4-thiazolidinedione derivatives indicated that the nature and position of substituents on the benzylidene moiety significantly influence inhibitory action. semanticscholar.org For example, moving a bromo substituent from the para- to the meta-position slightly enhanced inhibitory activity. semanticscholar.org

Table 2: Aldose Reductase Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8b | Non-competitive | 0.16 | semanticscholar.org |

| 5k | - | 0.41 | semanticscholar.org |

| 5c | - | 0.49 | semanticscholar.org |

IC₅₀ is the half-maximal inhibitory concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov The 2,4-thiazolidinedione (TZD) scaffold has been a focus of research for developing PTP1B inhibitors. nih.gov

A review of TZD derivatives as PTP1B inhibitors from 2012-2018 highlighted the structural requirements for potent inhibition. nih.gov SAR studies emphasize the importance of the Z-configuration around the exocyclic double bond of the arylidene group for optimal activity, allowing the compounds to act as bidentate ligands. nih.gov One of the most potent compounds identified was a TZD derivative bearing an N-methyl benzoic acid and a 5-(3-methoxy-4-phenethoxy)benzylidene group, which exhibited an IC₅₀ value of 1.1 µM. nih.gov An isosteric analogue, an imidazolidine-2,4-dione derivative, showed even greater potency with an IC₅₀ of 0.57 µM. nih.gov Kinetic studies on other inhibitors, such as E/Z vermelhotin, have shown a competitive parabolic inhibition mechanism, suggesting that two inhibitor molecules may bind to the active site. nih.gov

Table 3: PTP1B Inhibitory Activity of Selected Thiazolidinedione and Analogue Derivatives

| Compound | Scaffold | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 15 | Imidazolidine-2,4-dione | 0.57 | nih.gov |

| 46 | 2,4-Thiazolidinedione | 1.1 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration.

Cyclin-Dependent Kinase 2 (CDK2), complexed with cyclin E or cyclin A, plays a critical role in the G1- to S-phase transition of the cell cycle. nih.gov Its inhibition is a target for anticancer therapies. Several series of thiazolidinone-based compounds have been investigated as CDK2 inhibitors. nih.govhelsinki.fi

A series of novel 1,3-thiazolidin-4-ones were synthesized and evaluated for their inhibitory activity against CDK2. Two compounds, 5e and 5f, demonstrated potent inhibition with IC₅₀ values of 18 nM and 14 nM, respectively, which were more potent than the reference inhibitor dinaciclib (B612106) (IC₅₀ = 20 nM). helsinki.fi Molecular docking studies confirmed that these compounds fit within the ATP-binding site of the CDK2 enzyme. helsinki.fi Another study identified 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as ATP-antagonistic CDK2 inhibitors, with many achieving very low nanomolar Kᵢ values against the enzyme. nih.gov

Table 4: CDK2 Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 5f | 14 | helsinki.fi |

| 5e | 18 | helsinki.fi |

| Dinaciclib (Reference) | 20 | helsinki.fi |

IC₅₀ is the half-maximal inhibitory concentration.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. mdpi.com Inhibiting tubulin polymerization is a well-established anticancer strategy. Hybrid molecules containing the 4-thiazolidinone scaffold have been designed as tubulin polymerization inhibitors. mdpi.comresearchgate.net

Novel molecular hybrids of 4-thiazolidinone and umbelliferone (B1683723) were synthesized and identified as prominent cytotoxic agents that act by inhibiting tubulin polymerization. mdpi.comresearchgate.net The most active derivative, designated 23 or 7q in different studies, inhibited tubulin polymerization with an IC₅₀ value of 2.65 ± 0.47 µM. mdpi.comresearchgate.net Molecular modeling studies indicated that this compound has a strong binding affinity for the colchicine (B1669291) binding site on the α/β-tubulin heterodimer, disrupting microtubule assembly. researchgate.net

Table 5: Tubulin Polymerization Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 23 (7q) | 2.65 ± 0.47 | mdpi.comresearchgate.net |

IC₅₀ is the half-maximal inhibitory concentration.

The 2-thioxo-4-thiazolidinone scaffold has also been investigated for its potential to inhibit essential microbial enzymes, offering pathways to new antibacterial and antifungal agents.

In the realm of antibacterial research, Mur ligases, which are crucial for the cytoplasmic steps of peptidoglycan biosynthesis in bacteria, are attractive targets. nih.gov A series of compounds combining a glutamic acid moiety with a 2-thioxo-4-thiazolidinone ring were designed to target the D-Glu and diphosphate-binding pockets of the MurD ligase active site in Escherichia coli. The most potent compounds, (S)-9 and (R)-9, inhibited MurD with IC₅₀ values of 10 µM and 45 µM, respectively. nih.gov High-resolution NMR spectroscopy confirmed the specific binding mode of (R)-9 in the MurD active site. nih.gov Additionally, molecular docking studies have suggested that other 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have the potential to inhibit the related enzyme MurB. nih.gov

For antifungal applications, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, is a major target. nih.govnih.gov Inhibition of this enzyme disrupts the fungal cell membrane's integrity. nih.gov Thiazolin-4-one derivatives have been designed as potential inhibitors of CYP51 from Candida albicans (CYP51Ca). nih.govresearchgate.net The mechanism of action for known inhibitors like azoles involves the coordination of a nitrogen atom to the heme iron at the enzyme's active site, preventing the demethylation of lanosterol. nih.govwikipedia.org Molecular docking studies of novel thiazolidinone derivatives have been performed to explore their binding modes within the CYP51 active site, guiding the design of new antifungal agents. researchgate.net

Table 6: Inhibition of Microbial Enzymes by Thiazolidinone Derivatives

| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| (S)-9 | MurD Ligase | E. coli | 10 | nih.gov |

| (R)-9 | MurD Ligase | E. coli | 45 | nih.gov |

IC₅₀ is the half-maximal inhibitory concentration.

In Vitro Antimicrobial Activity and Mechanistic Insights

The thiazolidinone scaffold, a five-membered heterocyclic ring, is a prominent structure in medicinal chemistry, known for a wide array of pharmacological activities. nih.govorientjchem.orgresearchgate.net Derivatives of 4-thiazolidinone, particularly those with a thioxo group at the 2-position (also known as rhodanines), have been the subject of extensive research for their potential as antimicrobial agents. mdpi.comnih.gov These investigations have revealed significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 4-thiazolidinone have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

For instance, a series of newly synthesized 4-thiazolidinone derivatives incorporating thiazole (B1198619) and adamantane (B196018) moieties exhibited remarkable growth inhibition against a wide range of bacteria. rsc.org Many of these compounds showed greater potency than the reference drugs ampicillin (B1664943) and streptomycin. rsc.org Similarly, thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have been synthesized and tested, with the most active compounds showing MIC values as low as 3.91 mg/L, an activity level comparable or superior to oxacillin (B1211168) and cefuroxime. nih.gov

The antibacterial spectrum can be quite broad. Studies have shown activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov However, the level of activity can vary significantly depending on the specific substitutions on the thiazolidinone core. Some series of compounds have shown high potency against Gram-positive bacteria and Haemophilus influenzae (a Gram-negative bacterium), but were ineffective against E. coli. orientjchem.org

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative strains | 3.91 mg/L (most active) | nih.gov |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | 0.03 to 6 µg/mL | orientjchem.org |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Haemophilus influenzae | 0.15–1.5 µg/mL | orientjchem.org |

| Thiazolidinone-norfloxacin hybrids | Enterococcus faecalis | 9.8 µg/mL | mdpi.com |

| Thiazolidinone-norfloxacin hybrids | Escherichia coli | 39.0 µg/mL | mdpi.com |

| Thiazolidinone-norfloxacin hybrids | Pseudomonas aeruginosa | 78.1 µg/mL | mdpi.com |

Antifungal Activity Spectrum and Potency

In addition to their antibacterial properties, 4-thiazolidinone derivatives have been investigated for their antifungal activity. ontosight.ai These compounds have shown efficacy against various fungal species, including yeasts like Candida albicans and molds such as Aspergillus niger. nih.govekb.eg

A study involving 4-thiazolidinone derivatives with adamantane and thiazole moieties found that their antifungal activity was significantly higher than that of the reference drugs bifonazole (B1667052) and ketoconazole. rsc.org In another series, compounds were tested against C. albicans and A. niger, with some derivatives showing zones of inhibition of 20 mm against C. albicans. ekb.eg The potency of these compounds is often linked to specific structural features, which are explored in Structure-Activity Relationship (SAR) studies.

| Compound Type | Fungal Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| 2-Thioxo-4-imidazolidinone derivatives | Candida albicans | 15-20 mm | ekb.eg |

| 2-Thioxo-4-imidazolidinone derivatives | Aspergillus niger | 12-15 mm | ekb.eg |

| Thiazole-substituted 4-thiazolidinones | Candida albicans | MIC: 6.25-12.50 µg/mL (Griseofulvin standard) | semanticscholar.org |

| Thiazole-substituted 4-thiazolidinones | Aspergillus niger | Zone of inhibition: 20 mm (Griseofulvin standard) | ut.ac.ir |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.gov Thiazolidin-4-one derivatives have emerged as a promising class of compounds in this area. nih.gov

Numerous studies have reported the synthesis and evaluation of 4-thiazolidinone derivatives against M. tuberculosis H37Rv and other strains. ut.ac.irnih.gov For example, a series of 2-(4-substitutedphenyl)-5-methyl-3-(phenylamino)-thiazolidin-4-ones were synthesized, with the most promising compound, 2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one, showing a MIC of 12.5 μg/mL against the Mtb H37Rv strain.

In another study, TZD–pyridine-4-carbohydrazide hybrids demonstrated excellent activity against M. tuberculosis H37Rv, with MIC values ranging from 0.078 to 0.283 µM. nih.gov Some of these compounds were more potent than the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. nih.govnih.gov The antitubercular activity is highly dependent on the nature and position of substituents on the thiazolidinone and associated rings.

| Compound Type | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one | H37Rv | 12.5 µg/mL | |

| TZD–pyridine-4-carbohydrazide hybrids | H37Rv | 0.078 to 0.283 µM | nih.gov |

| Thiazolidinone with 4-bromophenyl substituent | H37Ra | 0.12 µg/mL | nih.gov |

| Thiazolidinone with 4-chlorophenyl substituent | H37Rv | 3.03 µg/mL | nih.gov |

| 2-hydrazinylidenethiazolidin-4-one derivative | H37Rv | 6.25 µg/mL | nih.gov |

Molecular-Level Antioxidant Activity Investigations

Beyond antimicrobial activities, thiazolidinone derivatives have been explored for their antioxidant potential. nih.govontosight.ai Antioxidants are crucial for mitigating oxidative stress, a condition linked to various chronic diseases. The antioxidant capacity of these compounds is often assessed using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging method and the ferric reducing antioxidant power (FRAP) assay. mdpi.com

A study on novel thiazole and thiazolidinone derivatives with phenolic fragments found that their antioxidant activity, in many cases, surpassed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com The presence of phenolic groups, particularly a 2,6-di-tert-butylphenol (B90309) fragment, was shown to significantly enhance the antioxidant capacity. mdpi.com This suggests that combining the thiazolidinone core with known antioxidant pharmacophores is a viable strategy for developing potent antioxidant agents.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Potency

Impact of Specific Substituents and Structural Modifications on Activity Profiles

The biological activity of 4-thiazolidinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.govncsu.edu Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

Key structural features that have been shown to impact activity include:

Substituents at the C5 position: The introduction of an arylidene group at the C5 position of the thiazolidinone ring is a common modification that often enhances antimicrobial activity. orientjchem.orgnih.gov For example, 5-arylidene derivatives have shown significantly greater antibacterial efficacy compared to the parent 2-(thiazol-2-ylimino)thiazolidin-4-one. orientjchem.org The nature of the substituent on the aryl ring is also critical, with halogen substitutions often leading to increased potency. mdpi.com

Substituents at the N3 position: Modifications at the nitrogen atom in the 3-position can also modulate biological activity. For instance, in a series of rhodanine (B49660) derivatives, the presence of an allyl group at N3 was a feature of compounds with strong bactericidal properties. mdpi.com

The Thioxo Group at C2: The presence of a thioxo (C=S) group at the 2-position is a defining feature of rhodanines and is often important for their biological effects. nih.govvulcanchem.com Enzymatic inhibition studies have shown that the 2-thioxo-4-thiazolidinone ring can have more significant interactions with biological targets compared to the isosteric 2,4-thiazolidinedione ring. nih.gov

Hybrid Molecules: Combining the 4-thiazolidinone scaffold with other bioactive moieties is a common strategy to enhance potency. nih.govresearchgate.net For example, hybrids with coumarin (B35378), benzothiazole, and various heterocyclic linkers have been synthesized and shown to possess potent antimicrobial and antitubercular activities. rsc.orgnih.gov

Elucidation of Key Pharmacophore Features for Biological Interactions

The biological activity of 4-thiazolidinone derivatives is intricately linked to the specific arrangement of functional groups around the core heterocyclic ring. This arrangement, known as the pharmacophore, dictates how the molecule interacts with its biological target, such as an enzyme or receptor. Detailed structure-activity relationship (SAR) studies on various derivatives of the 2-thioxo-4-thiazolidinone scaffold have shed light on the critical features necessary for potent biological activity. While specific pharmacophore models for 4-methyl-2-thioxo-5-thiazolidinone are not extensively detailed in the available literature, the broader class of 2-thioxo-4-thiazolidinones provides significant insights.

The fundamental 2-thioxo-4-thiazolidinone ring is considered a crucial scaffold for interaction with biological targets. Modifications at the C2, N3, and C5 positions have been shown to significantly modulate the biological activity of these compounds.

Key Structural Features and Interactions:

Research on various derivatives has highlighted the importance of specific substituents and their interactions with target proteins. For instance, in the context of inhibiting human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, the following observations have been made:

The Carbonyl Group: The carbonyl group at the C4 position of the thiazolidinone ring is a critical hydrogen bond acceptor. Molecular docking studies have shown that this group can form a hydrogen bond with amino acid residues such as Tyrosine 38 (Tyr38) in the active site of hDHODH. nih.gov The disruption of this hydrogen bond, for example by replacing the 4-thiazolidinone with a 1,3-thiazin-4-one, leads to a dramatic decrease in inhibitory activity. nih.gov

Substituents at the N3 Position: The nature of the substituent at the N3 position of the thiazolidinone ring influences the compound's interaction with the target.

Substituents at the C5 Position: The C5 position is a common site for derivatization, often through Knoevenagel condensation. The substituent at this position plays a crucial role in determining the compound's specificity and potency. For example, in a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, the Z configuration of the double bond at the C5 position was identified. nih.gov

Hydrophobic Interactions: Hydrophobic groups, particularly on a phenyl ring attached to the core structure, are favorable for improving inhibitory activity against hDHODH. nih.gov These hydrophobic moieties can interact with hydrophobic residues like Leucine 42 (Leu42), Leucine 46 (Leu46), Leucine 58 (Leu58), and Phenylalanine 62 (Phe62) at the entrance of the binding site. nih.gov

The table below summarizes the key pharmacophoric features of 2-thioxo-4-thiazolidinone derivatives based on SAR studies.

| Structural Feature | Position | Role in Biological Interaction | Example of Interacting Residue |

| Carbonyl group (C=O) | C4 | Hydrogen bond acceptor | Tyr38 |

| Thioxo group (C=S) | C2 | Potential for various interactions | - |

| Methylene (B1212753) group | C5 | Site for derivatization to modulate activity and specificity | - |

| Substituent on Nitrogen | N3 | Influences overall conformation and binding | - |

| Hydrophobic substituent | Varies | Enhances binding through hydrophobic interactions | Leu42, Leu46, Leu58, Phe62 |

Further research focusing specifically on this compound is necessary to fully elucidate its unique pharmacophore and the precise molecular interactions that underpin its biological activities.

Other Scientific Applications and Emerging Research Directions

Applications in Advanced Material Science (e.g., Non-Linear Optical Materials)

The unique electronic properties of thiazolidinone derivatives, including 4-methyl-2-thioxo-5-thiazolidinone, have led to their investigation in the field of advanced material science, particularly for their non-linear optical (NLO) properties. NLO materials are of great interest for their potential applications in optical information processing, all-optical switching, and data storage.

Research has shown that certain thiazolidinone derivatives exhibit significant third-order NLO properties. researchgate.net The synthesis of these materials often involves the functionalization of the thiazolidinone core to enhance its NLO response. The key to their NLO activity lies in the push-pull nature of the molecule, where electron-donating and electron-withdrawing groups are strategically placed to facilitate intramolecular charge transfer. researchgate.net

The third-order NLO properties of thiazolidinone-containing compounds have been investigated using techniques such as the degenerate four-wave mixing (DFWM) method. researchgate.net For instance, the NLO properties of some 4-thiazolidinone (B1220212) derivatives have been studied under laser irradiation to determine their nonlinear refractive index and optical limiting capabilities. uobasrah.edu.iq Theoretical calculations, such as those using density functional theory (DFT), are often employed to understand the structure-property relationships and to predict the NLO behavior of newly synthesized derivatives. uobasrah.edu.iqtandfonline.com The substituent on the thiazolidinone ring can significantly influence the NLO properties, with studies showing that the position of the substituent (meta- or para-) can affect the magnitude of the NLO response. researchgate.net

The development of polymers incorporating the thiazolidinone moiety is another promising area of research for creating novel photonic and optoelectronic materials. researchgate.net These materials are being explored for their potential in a variety of advanced technological applications.

Role as Versatile Chemical Synthons and Building Blocks in Complex Organic Synthesis

The this compound scaffold is a valuable and versatile building block, or synthon, in organic synthesis, enabling the construction of more complex molecules. The reactivity of the thiazolidinone ring, particularly at the C5 position, allows for a variety of chemical modifications, making it a "privileged scaffold" in medicinal and synthetic chemistry. nih.govresearchgate.net

One of the most widely used reactions involving this scaffold is the Knoevenagel condensation. nih.govtandfonline.comresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone. The methylene group at the C5 position of the thiazolidinone ring is nucleophilic and can readily attack an electrophilic carbonyl carbon, leading to the formation of 5-arylidene derivatives. nih.govijsrst.com This reaction is a cornerstone for creating a diverse library of thiazolidinone-based compounds with a wide range of biological and chemical properties.

The Knoevenagel condensation of 4-thiazolidinones can be catalyzed by various reagents, including bases like piperidine (B6355638) or environmentally friendly catalysts such as baker's yeast. ijsrst.comresearchgate.net The reaction conditions can be optimized to achieve high yields of the desired products. The resulting 5-ene-4-thiazolidinones are themselves versatile intermediates that can undergo further chemical transformations, primarily involving the exocyclic double bond at the C5 position. nih.gov

The ability to easily introduce a wide array of substituents at the C5 position through this condensation reaction makes this compound a key starting material for the synthesis of complex heterocyclic systems and drug-like molecules. nih.govsysrevpharm.org

Applications in Analytical Chemistry (e.g., Reagents for Histological Staining, Specific Spot Tests, Chromatographic Spray Reagents)

The chemical properties of this compound and its derivatives also lend themselves to applications in analytical chemistry. A notable example is the use of a related rhodanine (B49660) derivative, p-Dimethylaminobenzylidene rhodanine (DMABR), as a histological stain for the detection of copper deposits in tissues. clinisciences.comihcworld.comutah.edu This staining technique is particularly important in the diagnosis of Wilson's disease, a genetic disorder that leads to copper accumulation in the liver and other organs. clinisciences.comresearchgate.net The rhodanine derivative acts as a chelating agent, binding with high affinity to copper-associated proteins in tissue sections, which results in the formation of a visible, colored complex. ihcworld.comresearchgate.netconicet.gov.ar The sensitivity of this method makes it a preferred choice over other techniques for highlighting abnormal copper deposits. clinisciences.comconicet.gov.ar

While the direct use of this compound as a specific spot test or chromatographic spray reagent is not extensively documented, the general class of thiazolidinones and related sulfur-containing heterocyclic compounds are utilized in various analytical applications. For thin-layer chromatography (TLC), a variety of spray reagents are used for the visualization of separated compounds. These reagents react with specific functional groups to produce colored or fluorescent spots. epfl.chresearchgate.net50megs.com Given the reactive nature of the thiazolidinone ring, it is plausible that derivatives of this compound could be developed as specific spray reagents for the detection of certain classes of compounds.

Furthermore, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of thiazolidinone derivatives, indicating their compatibility with modern analytical techniques for separation and quantification. ontosight.ai

Future Research Avenues and Potential for Development of Novel Chemical Scaffolds

The versatility of the this compound core structure continues to inspire new avenues of research and the development of novel chemical scaffolds. The "wonder nucleus" of the 4-thiazolidinone moiety presents numerous opportunities for the creation of innovative molecules with tailored properties. sysrevpharm.org

Future research is likely to focus on several key areas:

Development of Novel Heterocyclic Systems: The thiazolidinone ring can be used as a template to synthesize more complex, fused heterocyclic systems. nih.gov These new scaffolds could exhibit unique biological activities and physical properties, opening up new possibilities in drug discovery and materials science. The synthesis of novel triazolotetrazines from related heterocyclic systems is an example of such scaffold development. beilstein-journals.org

Hybrid Molecule Design: The concept of molecular hybridization, which involves combining the this compound scaffold with other bioactive pharmacophores, is a promising strategy. nih.gov This approach aims to create hybrid molecules with enhanced activity profiles or multi-target capabilities.